molecular formula C20H14N4O6 B1608370 4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide CAS No. 5922-25-8

4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide

Cat. No.: B1608370
CAS No.: 5922-25-8
M. Wt: 406.3 g/mol
InChI Key: NPYZUPPARJCROL-UHFFFAOYSA-N
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Description

4-Nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide (CAS No. 5922-25-8) is a bis-nitro-substituted benzamide derivative with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . Structurally, it features two 4-nitrobenzoyl groups connected via an amide linkage to a central phenyl ring (Figure 1). The compound is synthesized through the reaction of 4-nitrobenzoyl chloride with 4-aminophenyl derivatives, a method commonly employed for benzamide preparations . Characterization includes spectroscopic data (IR, NMR, LC-MS) and crystallographic studies, revealing strong intermolecular hydrogen bonding due to the nitro and amide functional groups, which contribute to its high melting point (287–289°C) .

Properties

IUPAC Name

4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c25-19(13-1-9-17(10-2-13)23(27)28)21-15-5-7-16(8-6-15)22-20(26)14-3-11-18(12-4-14)24(29)30/h1-12H,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYZUPPARJCROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389088
Record name N,N'-(1,4-Phenylene)bis(4-nitrobenzamide)
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URL https://comptox.epa.gov/dashboard/DTXSID40389088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-25-8
Record name NSC121836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,4-Phenylene)bis(4-nitrobenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Synthesis via Acylation of p-Phenylenediamine

The core synthetic strategy involves the acylation of p-phenylenediamine derivatives with 4-nitrobenzoyl chloride in the presence of a base, typically sodium hydrogencarbonate, in an organic solvent such as acetone.

  • Reaction Conditions:
    • Solvent: Acetone
    • Base: Sodium hydrogencarbonate
    • Temperature: Ambient
    • Time: 10 hours
  • Yield: Approximately 74% of 4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide.

This method provides a straightforward approach to the target compound with moderate to high yield and purity.

Multi-Step Synthesis Involving Ammonolysis, Reduction, and Condensation (Patent CN100358864C)

A more detailed and industrially relevant preparation method is described in Chinese patent CN100358864C, which, while primarily focused on the related amine derivative 4-aminobenzoyl-N-(4-aminobenzoyl) amine, outlines synthetic steps that are highly relevant to the preparation of nitro-substituted benzamide derivatives, including this compound as an intermediate.

Stepwise Process:
Step Reaction Conditions Key Reagents Yield & Purity
1 Ammonolysis of p-nitrobenzoyl chloride to form p-nitrophenyl methane amide 55-60 °C, ammoniacal liquor, phase-transfer catalyst (palmityl trimethyl ammonium chloride), toluene solvent, 5.5 h total p-nitrobenzoyl chloride, ammonia Yield: 98.7%, Purity: 98.5%, m.p. 200-201.5 °C
2 Reduction of p-nitrophenyl methane amide to para amino benzamide Two methods:
  • Catalytic hydrogenation with Raney nickel at 110 °C, 5 h, 5 atm H2
  • Iron powder reduction activated by HCl at reflux (95-100 °C) | Raney nickel catalyst or iron powder + HCl, ethanol-water solvent | Hydrogenation yield: 94.8%, Purity: 99%
    Iron reduction yield: 93.7%, Purity: 99.2% |
    | 3 | Condensation of para amino benzamide and p-nitrobenzoyl chloride to form 4-nitrobenzoyl-N-(4-aminobenzoyl) amine | 56-60 °C, benzene solvent, acid binding agents (e.g., sodium carbonate), 10.5 h total | Para amino benzamide, p-nitrobenzoyl chloride, sodium carbonate | Yield: 93.8%, Purity: 98.1% |
    | 4 | Reduction of 4-nitrobenzoyl-N-(4-aminobenzoyl) amine to 4-aminobenzoyl-N-(4-aminobenzoyl) amine | Catalytic hydrogenation: 110-130 °C, 3-5 atm H2, Raney nickel catalyst (1-3% weight), 6 h
    or Iron powder reduction activated by acid at 95-100 °C | Raney nickel or iron powder, DMF-water or DMSO-water solvent | Hydrogenation yield: 91.4%, Purity: 99.1%
    Iron reduction yield: 87.0%, Purity: 99.0% |

Notes on solvents and reagents:

  • Organic solvents used include benzene, toluene, dioxane, acetone, and polyoxyethylene glycol series.
  • Acid-binding agents include organic bases (pyridine, triethylamine) or inorganic salts (carbonate, supercarbonate).
  • Reduction steps can be catalyzed by Raney nickel or iron powder activated with hydrochloric acid, sulfuric acid, or glacial acetic acid.
  • Reaction temperatures and pressures are optimized for yield and purity.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
1 Ammonolysis p-nitrobenzoyl chloride + NH3 Toluene + ammoniacal liquor 55-60 5.5 98.7 98.5 Phase-transfer catalyst used
2a Catalytic hydrogenation reduction p-nitrophenyl methane amide + Raney Ni 85% Ethanol 110 5 94.8 99.0 5 atm H2 pressure
2b Iron powder reduction p-nitrophenyl methane amide + Fe + HCl 85% Ethanol 95-100 6 93.7 99.2 Reflux with acid activation
3 Condensation para amino benzamide + p-nitrobenzoyl chloride + Na2CO3 Benzene 56-60 10.5 93.8 98.1 Acid-binding agent critical
4a Catalytic hydrogenation reduction 4-nitrobenzoyl-N-(4-aminobenzoyl) amine + Raney Ni DMF-H2O 110-130 6 91.4 99.1 3-5 atm H2 pressure
4b Iron powder reduction 4-nitrobenzoyl-N-(4-aminobenzoyl) amine + Fe + HCl DMF-H2O 95-100 6 87.0 99.0 Acid activation, reflux

Research Findings and Analysis

  • The ammonolysis step efficiently converts p-nitrobenzoyl chloride to the corresponding amide with excellent yield and purity, facilitated by phase-transfer catalysts and controlled temperature.
  • The reduction of nitro groups to amines can be effectively achieved either by catalytic hydrogenation or iron powder reduction. Hydrogenation offers slightly higher yields but requires catalyst recovery and hydrogen gas handling. Iron powder reduction is simpler and cost-effective but slightly lower in yield.
  • The condensation reaction between the amine and acyl chloride is sensitive to temperature and requires acid-binding agents to neutralize generated HCl, ensuring high yield and purity of the intermediate amide.
  • The final reduction step converts the nitro-substituted amide to the corresponding diamine derivative, crucial for further applications. Both catalytic hydrogenation and iron powder reduction are viable, with hydrogenation providing higher purity and yield but at increased cost and complexity.
  • Overall, the process balances simplicity, cost, yield, and product quality , making it suitable for industrial-scale synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reaction Conditions Summary Yield Range (%) Purity Range (%) Remarks
Ammonolysis p-nitrobenzoyl chloride + NH3 → p-nitrophenyl methane amide 55-60 °C, toluene, phase-transfer catalyst ~98.7 ~98.5 High yield and purity
Nitro Reduction (Step 1) p-nitrophenyl methane amide → para amino benzamide Raney Ni/H2 or Fe/HCl, 95-110 °C 93.7-94.8 99.0-99.2 Choice depends on scale and cost
Condensation para amino benzamide + p-nitrobenzoyl chloride → 4-nitrobenzoyl-N-(4-aminobenzoyl) amine 56-60 °C, benzene, acid-binding agent 93.8 98.1 Acid scavenger critical
Nitro Reduction (Step 2) 4-nitrobenzoyl-N-(4-aminobenzoyl) amine → 4-aminobenzoyl-N-(4-aminobenzoyl) amine Raney Ni/H2 or Fe/HCl, 95-130 °C 87.0-91.4 99.0-99.1 Final step for diamine formation

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide serves as a valuable building block in organic synthesis. Its structural components allow for various modifications and functionalizations, making it useful in the development of new compounds. The nitro groups can be reduced to amines, enabling further synthetic pathways .

Biological Investigations

The compound is explored for its interactions with biological molecules, particularly in the context of drug discovery. The presence of nitro groups suggests potential bioactivity, as they can undergo bioreduction to form reactive intermediates that may interact with cellular components . This property makes it a candidate for studying mechanisms of cytotoxicity and cellular signaling pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a pharmacophore. Its structural attributes may contribute to the design of new therapeutic agents targeting specific diseases. Research focuses on optimizing its efficacy and reducing potential side effects through structural modifications .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound using a coupling reaction between 4-nitrobenzoic acid and 2-aminobenzamide. The reaction was facilitated by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding the target compound with high purity. Characterization techniques such as NMR and mass spectrometry confirmed the structure.

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, potentially due to its ability to form reactive intermediates upon reduction of nitro groups. This study highlights its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or proteins, affecting cellular pathways and processes .

Comparison with Similar Compounds

4-Nitro-N-(3-Nitrophenyl)Benzamide

  • Molecular Formula : C13H9N3O5
  • Key Features : Single 4-nitrobenzoyl group attached to a 3-nitrophenyl ring.
  • Synthesis : Derived from 4-nitrobenzoyl chloride and 3-nitroaniline .
  • Properties : Crystallographic studies highlight planar geometry, with nitro groups inducing electron-withdrawing effects. Lacks the bis-nitro motif of the target compound, reducing steric hindrance and intermolecular interactions.
  • Applications : Used as a derivative for analytical purposes in organic chemistry education .

Compound 10f: 4-Nitro-N-(4-(2-(4-Nitrobenzoyl)Hydrazine-1-Carbonyl)Phenyl)Benzamide

  • Molecular Formula : C21H16N6O7
  • Key Features : Hydrazine linker between the central phenyl ring and the 4-nitrobenzoyl group.
  • Synthesis : Coupling of 4-nitrobenzoyl hydrazine with 4-nitrobenzoyl chloride .
  • Properties : Exhibits a melting point of 287–289°C, comparable to the target compound. The hydrazine group enhances hydrogen-bonding capacity but may reduce stability under acidic conditions.
  • Applications : Investigated for antitumor activity due to nitro group-mediated redox interactions .

N-(4-Fluorophenyl)-4-[(4-Chlorobenzyl)(Methylsulfonyl)Amino]Benzamide

  • Molecular Formula : C20H16ClFN2O3S
  • Key Features : Incorporates sulfonamide and halogen substituents.
  • Synthesis: Sulfonylation of 4-aminophenyl derivatives with chlorobenzyl and fluorophenyl groups .

Comparative Analysis

Table 1: Key Differences Among Benzamide Derivatives

Compound Molecular Formula Substituents/Modifications Melting Point (°C) Notable Properties Potential Applications
Target Compound C20H14N4O6 Dual nitrobenzoyl, amide linkage 287–289 High polarity, strong H-bonding Anticancer, antimicrobial
4-Nitro-N-(3-nitrophenyl)benzamide C13H9N3O5 Single nitro, 3-nitro substitution 180–182 Planar structure, lower stability Analytical derivatization
Compound 10f (Hydrazine derivative) C21H16N6O7 Hydrazine linker, dual nitro 287–289 Enhanced H-bonding, redox-active Antitumor agents
N-(4-Fluorophenyl)sulfonamide derivative C20H16ClFN2O3S Sulfonamide, halogens 215–217 High lipophilicity Enzyme inhibition

Biological Activity

4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide, also known by its CAS number 5922-25-8, is a synthetic compound characterized by its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H14N4O6
  • Molecular Weight : 406.35 g/mol
  • Structure : The compound features multiple functional groups, including nitro and amide functionalities, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that may bind to cellular macromolecules, potentially resulting in cytotoxic effects. The benzamide moiety is thought to facilitate interactions with proteins or enzymes, influencing their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzamide compounds can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
  • Antiviral Properties :
    • Some studies have explored the compound's potential as an inhibitor of viral replication. For example, it has been evaluated for activity against Hepatitis C virus (HCV), where structural modifications have been linked to enhanced inhibitory effects on viral proteases .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties. Related nitrobenzamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation ,
AntiviralInhibition of HCV protease
AntimicrobialActivity against Staphylococcus aureus ,

Detailed Research Findings

  • Anticancer Studies :
    • A study investigating the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzamide structure significantly affected cytotoxicity against various cancer cell lines. Compounds with electron-withdrawing groups like nitro groups showed enhanced activity due to increased reactivity towards biological targets .
  • Antiviral Mechanism :
    • The antiviral potential was highlighted in a study where related compounds were found to exhibit potent inhibition of HCV NS5B polymerase, with some derivatives achieving EC50 values below 50 nM in cell-based assays .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that certain nitrobenzamide derivatives exhibited MIC values comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. This suggests their potential as new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer : The compound is synthesized via sequential acylation and nitro-group reduction. A typical route involves:

Acylation : React 4-nitrobenzoyl chloride with 4-aminophenylbenzamide under anhydrous conditions using a base (e.g., triethylamine) in dichloromethane at 0–5°C .

Nitro-group introduction : Catalytic hydrogenation (e.g., Raney-Ni, H₂ at 50–60 psi) reduces intermediates, but competing side reactions (e.g., over-reduction) require careful monitoring via TLC or HPLC-MS .

Optimization : Yield improvements (≥75%) are achieved by controlling solvent polarity (methanol/DMF mixtures) and reaction time (12–24 hrs). Excess reagents are avoided to minimize byproducts like hydrolyzed amides .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar benzamide derivatives?

Methodological Answer :

  • ¹H NMR : The aromatic region (δ 7.5–8.5 ppm) shows distinct splitting patterns: two doublets for nitro-substituted phenyl rings (J ≈ 8–9 Hz) and a singlet for the central amide proton. Overlap with meta-substituted analogs is resolved via 2D-COSY .
  • IR : Strong absorbance at ~1670 cm⁻¹ confirms the amide C=O stretch, while symmetric/asymmetric NO₂ stretches at 1520 and 1340 cm⁻¹ differentiate para-nitro groups from ortho/meta isomers .

Q. What solvents are suitable for recrystallization given the compound’s low solubility?

Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) dissolve the compound at elevated temperatures (>100°C). Gradual cooling in ethanol/water (7:3 v/v) yields needle-like crystals. Solubility

SolventSolubility (mg/mL, 25°C)
DMF12.5
Ethanol0.8
Water<0.1
Crystallinity is confirmed via PXRD, with sharp peaks at 2θ = 15.3°, 22.7°, and 28.4° .

Advanced Research Questions

Q. How does the compound interact with bacterial phosphopantetheinyl transferase (PPTase), and what experimental designs validate its inhibitory mechanism?

Methodological Answer :

  • Target binding : Molecular docking (AutoDock Vina) predicts hydrogen bonding between nitro groups and PPTase active-site residues (e.g., Arg²⁴⁵, Asp¹⁸⁷). Competitive inhibition is confirmed via Lineweaver-Burk plots using purified PPTase .
  • Assay design :
    • Fluorescence quenching : Measure ΔF when the compound (0.1–10 µM) displaces FITC-labeled coenzyme A (Kd ≈ 2.3 µM) .
    • MIC testing : Against E. coli (ATCC 25922), MIC = 32 µg/mL, synergizes with β-lactams (FIC index = 0.5) .

Q. How can contradictory solubility and stability data in literature be resolved?

Methodological Answer : Contradictions arise from polymorphic forms (e.g., amorphous vs. crystalline). Resolve via:

Dynamic vapor sorption (DVS) : Humidity-induced phase changes (e.g., 60% RH triggers amorphization, reducing solubility by 40%) .

Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks. HPLC analysis detects <5% degradation in argon-purged vials vs. 15% in air .

Q. What strategies mitigate thermal decomposition during DSC analysis?

Methodological Answer : The compound decomposes at 220–230°C (ΔH = 145 kJ/mol). Mitigation steps:

  • Use hermetically sealed pans with nitrogen purge (20 mL/min).
  • Lower heating rate to 2°C/min to resolve overlapping endotherms (melting vs. decomposition) .

Q. How can nitro-group orientation in the crystal lattice be confirmed?

Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å) reveals dihedral angles between nitro and benzamide planes:

  • Nitrobenzoyl group : 12.5° from the central phenyl ring.
  • Nitroaniline moiety : 8.7° twist, stabilized by C–H···O interactions (2.8–3.1 Å) .

Q. What computational methods predict the compound’s tautomeric stability?

Methodological Answer :

  • DFT calculations (B3LYP/6-311+G )**: The keto form is 28.4 kJ/mol more stable than enol.
  • NBO analysis : Delocalization energy (E² = 45.3 kJ/mol) stabilizes the amide resonance .

Q. How does substituent position affect antibacterial SAR?

Methodological Answer :

  • Para-nitro groups : Critical for activity (MIC = 32 µg/mL). Meta-substitution reduces potency 8-fold.
  • Amide linker : N-methylation abolishes activity (logP increases by 1.2, reducing membrane permeability) .

Q. What analytical challenges arise in detecting trace impurities?

Methodological Answer :

  • HPLC-MS (ESI+) : Detect 0.1% 4-nitroaniline (m/z 139.1) and hydrolyzed benzamide (m/z 242.2). Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid/acetonitrile gradient .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide
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